2-Chloro-1-(chloromethoxy)-4-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5Cl2NO3 |
|---|---|
Molecular Weight |
222.02 g/mol |
IUPAC Name |
2-chloro-1-(chloromethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO3/c8-4-13-7-2-1-5(10(11)12)3-6(7)9/h1-3H,4H2 |
InChI Key |
RMAJHPTVUDRCRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCl |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Chloro 1 Chloromethoxy 4 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-chloro-1-(chloromethoxy)-4-nitrobenzene, owing to the electronic properties of the nitrobenzene (B124822) core. This reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.orgwikipedia.org
Influence of the Nitro Group on Aromatic Ring Activation
The presence of the nitro (-NO₂) group is crucial for the feasibility of SNAr reactions on the benzene (B151609) ring. Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. wikipedia.org However, strongly electron-withdrawing groups, such as the nitro group, decrease the electron density of the ring, making it more electrophilic and susceptible to nucleophilic attack. wikipedia.orgncerthelp.com
The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group. libretexts.org In this compound, the nitro group is para to the chloro substituent. This specific orientation allows the nitro group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org The negative charge can be delocalized from the ring onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the rate-determining addition step. nih.gov This stabilization is a key factor that facilitates the SNAr reaction, which would otherwise be energetically unfavorable.
Reactivity of the Aryl Chloride vs. Chloromethoxy Group in SNAr
In a typical SNAr reaction, a good leaving group is displaced from the aromatic ring. For this compound, there are two potential leaving groups attached to the ring system: the chloride and the chloromethoxy group. However, their reactivity as leaving groups in SNAr differs significantly.
The aryl chloride is the primary leaving group in SNAr reactions involving this substrate. Halides are common leaving groups in this type of reaction. wikipedia.org The rate of SNAr reactions with different halogens often follows the order F > Cl ≈ Br > I. wikipedia.orgnih.gov This inverted order compared to SN2 reactions is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of the halogen polarizes the C-X bond and stabilizes the transition state of the addition step. wikipedia.orgstackexchange.com
Conversely, alkoxy groups (-OR) are generally considered poor leaving groups in nucleophilic substitution reactions. stackexchange.com While they can act as leaving groups in SNAr under certain conditions, particularly with enhanced activation or specialized reagents, they are far less labile than halides. stackexchange.comntu.edu.sg The chloromethoxy group (-OCH₂Cl) would be expected to be an even poorer leaving group from the aromatic ring than a simple alkoxy group due to the electronic effects and the nature of the C-O bond. Therefore, nucleophilic attack will overwhelmingly lead to the displacement of the aryl chloride.
Stereoelectronic Effects on Reaction Pathways
Stereoelectronic effects, which relate to the influence of orbital alignment on reaction outcomes, are critical in the SNAr mechanism. For the nitro group to effectively stabilize the Meisenheimer complex, a specific geometric arrangement is required. The p-orbitals of the nitro group must align with the π-system of the aromatic ring. rsc.org This co-planar alignment allows for maximum orbital overlap, which is essential for the delocalization of the ring's negative charge onto the nitro group during the formation of the intermediate. acs.org Any significant steric hindrance that forces the nitro group to twist out of the plane of the ring would reduce its activating ability and slow down the reaction.
Furthermore, the approach of the nucleophile is perpendicular to the plane of the aromatic ring. This trajectory allows for effective interaction with the π* antibonding orbitals of the electron-deficient ring. The subsequent change in hybridization of the attacked carbon from sp² to sp³ in the Meisenheimer complex is a key feature of the reaction mechanism. libretexts.org
Reactions Involving the Chloromethoxy Functional Group
The chloromethoxy group (-OCH₂Cl) provides a second reactive site within the molecule, distinct from the aromatic ring. This functional group is an α-chloro ether, which is known to be a highly reactive electrophile.
Substitution Reactions at the Chloromethyl Carbon
The carbon atom of the chloromethyl group (-CH₂Cl) is susceptible to nucleophilic attack. This reactivity is analogous to that of benzyl (B1604629) halides and is enhanced by the adjacent oxygen atom, which can stabilize a developing positive charge on the carbon through resonance. Reactions at this position typically follow SN1 or SN2 pathways, depending on the nucleophile and reaction conditions.
Strong nucleophiles can displace the chloride via an SN2 mechanism. libretexts.org Alternatively, under conditions that favor ionization, the C-Cl bond can break to form a resonance-stabilized oxocarbenium ion intermediate (Ar-O=CH₂⁺ ↔ Ar-O-CH₂⁺). This highly electrophilic species is then rapidly attacked by a nucleophile in an SN1-type process. α-Chloro ethers are so reactive that they are often generated and used in situ for reactions such as the protection of alcohols. orgsyn.org This reactivity means that when this compound is treated with a nucleophile, a competition can exist between SNAr at the aryl chloride and SN1/SN2 at the chloromethyl carbon.
Potential for Elimination or Rearrangement Pathways
While substitution reactions are dominant, the potential for elimination or rearrangement involving the chloromethoxy group can be considered.
Elimination: An α-elimination reaction, which involves the removal of two substituents from the same carbon, could theoretically occur at the chloromethyl carbon. Treatment with a very strong, sterically hindered base could potentially deprotonate the chloromethyl carbon, followed by the loss of a chloride ion to generate an aryloxy-carbene intermediate (Ar-O-CH:). Such reactions are known for simple haloforms like chloroform (B151607) but would require specific and harsh conditions in this case. wikipedia.org
Rearrangement: Rearrangements often proceed through carbocation intermediates. If an SN1 reaction occurs at the chloromethyl carbon to form an oxocarbenium ion, the potential for rearrangement is generally low as this cation is already stabilized by the adjacent oxygen. Unlike typical alkyl carbocations, which may undergo hydride or alkyl shifts to form more stable species, the oxocarbenium ion is a highly stabilized structure. masterorganicchemistry.com Therefore, significant molecular rearrangements originating from the chloromethoxy group are considered unlikely under standard nucleophilic substitution conditions.
Transformations of the Nitro Group
The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations, most notably reduction.
The reduction of the nitro group on the this compound ring is a pivotal transformation, yielding the corresponding aniline (B41778), 2-chloro-1-(chloromethoxy)-4-aminobenzene. This conversion is fundamental for the synthesis of more complex molecules. The presence of other reducible or sensitive functional groups, namely the aryl chloride and the chloromethoxy group, necessitates careful selection of the reducing agent to ensure chemoselectivity.
A variety of methods are commonly employed for the reduction of aromatic nitro compounds, many of which are applicable to the title compound. wikipedia.orgwikipedia.org Catalytic hydrogenation is a prevalent and often clean method. doi.org Reagents such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, hydrazine, or transfer hydrogenation reagents like ammonium (B1175870) formate) are effective. acs.orgacs.org However, a significant consideration with palladium catalysts is the potential for competitive hydrodehalogenation, which would cleave the C-Cl bond on the aromatic ring. researchgate.net
An alternative approach involves the use of metals in acidic media, a classic method known as the Béchamp reduction. wikipedia.org Combinations like iron powder in acetic acid or hydrochloric acid, and tin(II) chloride in concentrated HCl, are robust methods for converting nitroarenes to anilines. wikipedia.org These conditions are generally tolerant of aryl halides. The reduction of related compounds like 2-chloro-4-nitroanisole (B1210655) and other chloronitrobenzenes to their respective anilines is well-documented using these techniques. smolecule.comontosight.ai
The choice of reagent can be summarized as follows:
| Reagent/Catalyst | Typical Conditions | Advantages | Potential Issues for Substrate |
| H₂ / Pd/C | H₂ gas, Ethanol/Methanol, RT-80°C | High efficiency, clean workup | Potential for hydrodehalogenation of C-Cl bond. acs.org |
| Fe / HCl or CH₃COOH | Refluxing aqueous acid | Inexpensive, tolerant of aryl halides | Requires stoichiometric metal, acidic workup. |
| SnCl₂·2H₂O / HCl | Concentrated HCl, heat | Mild, good for sensitive substrates | Stoichiometric tin salts waste. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Mild, often chemoselective | Can sometimes lead to over-reduction or side products. |
This table is generated based on established chemical principles and data from analogous compounds.
The primary product from the reduction, 2-chloro-1-(chloromethoxy)-4-aminobenzene, is an aromatic amine (aniline) derivative. The amino group (-NH₂) is a potent activating group and serves as a handle for a wide array of subsequent chemical modifications.
Standard transformations of the amino group include:
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) converts the primary amino group into a diazonium salt (-N₂⁺Cl⁻). This intermediate is highly versatile.
Sandmeyer and Related Reactions: The diazonium salt can be displaced by various nucleophiles, typically using copper(I) salts as catalysts. This allows for the introduction of groups such as -Cl, -Br, -CN, or -OH onto the aromatic ring in place of the original amino group.
Acylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form amides. This is often done to protect the amino group or to introduce new functionalities.
N-Alkylation: The nitrogen atom can be alkylated using alkyl halides, although polyalkylation can be an issue. Reductive amination is an alternative method for controlled alkylation.
The reactivity of the other functional groups must also be considered. The chloromethoxy group (-OCH₂Cl) is a type of α-chloro ether, which is known to be a reactive alkylating agent and can be susceptible to hydrolysis under acidic or basic conditions, potentially yielding a hydroxymethyl or formyl group. The aryl chloride remains relatively unreactive towards nucleophilic aromatic substitution unless further activated. acs.orgacs.org
| Reaction Type | Reagents | Expected Product Functional Group |
| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) |
| Sandmeyer (Halogenation) | CuCl / HCl | Aryl Chloride (-Cl) |
| Sandmeyer (Cyonation) | CuCN / KCN | Aryl Nitrile (-CN) |
| Acylation | Acetyl Chloride, Pyridine | Acetamide (-NHCOCH₃) |
| Sulfonylation | TsCl, Pyridine | Sulfonamide (-NHSO₂Ar) |
This table outlines potential reactions of the amino functionality derived from the reduction of this compound.
Radical Reactions and Their Role in Nitroaromatic Chemistry
Radical reactions offer alternative mechanistic pathways for the transformation of nitroaromatic compounds. openstax.org The process is often initiated by a one-electron reduction of the nitro group to form a nitro radical anion. This species is a key intermediate in various chemical and biological processes.
The formation of a radical anion occurs when a nitroaromatic compound accepts an electron from a donor species. This can be achieved electrochemically or through chemical reductants. Once formed, the radical anion of a compound like this compound would have several potential fates.
A common reaction pathway for radical anions of haloaromatics is the fragmentation of the carbon-halogen bond. While the aryl C-Cl bond is strong, the radical anion of a nitrobenzyl chloride is known to rapidly expel a chloride ion to form a carbon-centered nitrobenzyl radical. Although the title compound is not a benzyl chloride, the presence of the chloromethoxy group introduces a site that could potentially participate in intramolecular radical processes after the initial formation of the nitro radical anion.
Radical chain reactions typically proceed through three distinct stages: masterorganicchemistry.com
Initiation: The initial formation of radical species, for example, by the homolytic cleavage of a weak bond using heat or UV light. youtube.comyoutube.com
Propagation: A radical reacts with a stable molecule to form a new radical, which continues the chain. youtube.com For nitroaromatics, this could involve hydrogen atom abstraction or addition to other molecules.
Termination: Two radical species combine to form a stable, non-radical product, which terminates the chain reaction.
Comparative Reactivity Studies with Isomeric and Analogous Compounds
The reactivity of this compound is best understood by comparing it with structurally similar molecules. The electronic properties of the substituents and their positions on the aromatic ring dictate the molecule's behavior in chemical reactions. numberanalytics.com
The key substituents are the nitro group (-NO₂), the chlorine atom (-Cl), and the chloromethoxy group (-OCH₂Cl).
Nitro Group: A strong deactivating group for electrophilic aromatic substitution (EAS) due to both inductive and resonance electron-withdrawal. Conversely, it is a strong activating group for nucleophilic aromatic substitution (SNAr), particularly for leaving groups at the ortho and para positions. doubtnut.commasterorganicchemistry.comlibretexts.org
Chlorine Atom: Deactivating for EAS via induction, which outweighs its weak resonance donation. It is an ortho-, para- director. masterorganicchemistry.com
A comparison with relevant compounds highlights these effects:
| Compound | Key Structural Difference | Expected Impact on Reactivity |
| This compound | (Reference Compound) | Reactivity is a balance of the strong -NO₂ activation for SNAr and the complex electronic nature of the -OCH₂Cl group. |
| 1-Chloro-2-(chloromethyl)-4-nitrobenzene | Isomer; chloromethyl group (-CH₂Cl) instead of chloromethoxy. | Lacks the resonance-donating ether oxygen. The -CH₂Cl group is primarily electron-withdrawing via induction, likely making the ring more electron-deficient. |
| 2-Chloro-1-methoxy-4-nitrobenzene | Analog; methoxy (B1213986) group (-OCH₃) instead of chloromethoxy. | The -OCH₃ group is a stronger resonance donor than -OCH₂Cl due to the absence of the withdrawing chlorine on the methyl group. This would make the ring more activated towards EAS compared to the title compound. smolecule.comontosight.ai |
| 1,2-Dichloro-4-nitrobenzene | Analog; a second chlorine atom instead of the chloromethoxy group. | The second chlorine is also deactivating. The ring is strongly deactivated towards EAS but activated for SNAr at the positions ortho and para to the nitro group. |
This table provides a comparative analysis based on the electronic effects of substituents.
In nucleophilic aromatic substitution reactions, the strong activating effect of the para-nitro group would make the chlorine at position 2 a potential leaving group. The relative rate of this substitution would be modulated by the electronic contribution of the group at position 1. The resonance donation from the ether oxygen in the chloromethoxy group would slightly decrease the electrophilicity of the ring compared to an analog with a purely inductively withdrawing group, potentially slowing down an SNAr reaction.
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as a Synthetic Intermediate and Building Block
2-Chloro-1-(chloromethoxy)-4-nitrobenzene is recognized for its role as a versatile synthetic intermediate. The key to its utility lies in the electronic properties conferred by its substituents. The nitro group, being a powerful electron-withdrawing group, activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) reactions. This activation facilitates the displacement of the chlorine atom at position 2 by a variety of nucleophiles.
Chlorinated nitroaromatic compounds are considered important building blocks for a wide range of industrial chemicals and diverse heterocyclic compounds. mdpi.com The presence of the chloromethoxy group (-OCH2Cl) introduces another reactive handle, allowing for a different set of chemical transformations, distinct from the reactions on the aromatic ring. This dual reactivity enables chemists to construct complex molecules in a stepwise and controlled manner, making it a valuable component in multistep synthetic sequences.
Table 1: Predicted Molecular Properties of this compound This interactive table summarizes key predicted properties of the compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅Cl₂NO₃ | vulcanchem.com |
| Molecular Weight | 222.03 g/mol | vulcanchem.com |
| Core Hybridization | sp² (aromatic core) | vulcanchem.com |
| Predicted Solubility | High in polar aprotic solvents (DMF, DMSO), limited in water (~0.2 g/L at 25°C) | vulcanchem.com |
Precursors for Pharmaceutical Intermediates and Lead Compounds
The broader class of chloronitrobenzene derivatives serves as crucial starting materials in the synthesis of pharmaceuticals. mdpi.comontosight.ai Analogous compounds are frequently employed in the development of new drug candidates due to the chemical versatility of the nitro and chloro groups, which can be transformed into various other functionalities essential for biological activity.
Structurally related compounds have been investigated for their potential in medicinal chemistry. For instance, derivatives like 2-Chloro-1-(4-fluorophenoxy)-4-nitrobenzene have been evaluated as precursors in the development of anti-proliferative agents. The nitro group can be reduced to an amine, a common functional group in many pharmaceuticals, which can then be further modified. The core benzene (B151609) structure, substituted with reactive groups, allows for the systematic modification and optimization of a lead compound's structure to enhance its efficacy and selectivity for biological targets such as protein kinases or microbial enzymes. The potential for this compound to act as a scaffold for creating libraries of new molecules makes it a substance of interest for drug discovery programs.
Development of Agrochemical Precursors (e.g., Pesticides, Herbicides)
The utility of chloronitrobenzenes extends significantly into the agrochemical industry. mdpi.com Compounds such as 1-chloro-4-nitrobenzene (B41953) are used in the industrial production of pesticides. mdpi.comontosight.aiaarti-industries.com For example, the condensation of 4-chloronitrobenzene with 2,4-dichlorophenol (B122985) is a step in the synthesis of the herbicide nitrofen. nih.gov Given these established applications, this compound is a plausible precursor for new agrochemicals. Its functional groups can be manipulated to produce active ingredients for herbicides, insecticides, and fungicides, where the substituted aromatic ring often forms the core structure responsible for the desired biological effect.
Contributions to Functional Materials and Dye Synthesis
Chloronitrobenzenes are fundamental intermediates in the synthesis of colorants. nih.gov Specifically, 1-chloro-4-nitrobenzene is a precursor in the production of azo and sulfur dyes. mdpi.com The nitroaromatic structure is a key chromophore (a light-absorbing part of a molecule), and the reactive chlorine atoms provide sites for attaching the molecule to other chemical structures or to fabrics. The presence of multiple reactive sites on this compound suggests its potential use in creating specialized dyes and functional materials where covalent bonding and specific electronic properties are required.
Synthesis of Diverse Heterocyclic Compounds
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are a cornerstone of medicinal and materials chemistry. Chlorinated nitroaromatic compounds are explicitly identified as important building blocks for synthesizing a wide variety of these structures. mdpi.com The functional groups on this compound can participate in cyclization reactions. For instance, the nitro group can be reduced to an amine, which can then react with another part of the molecule or an external reagent to form a heterocyclic ring. This capability makes it a valuable starting material for creating complex molecular frameworks.
Model Compound for Studying Regioselective Functionalization
Regioselectivity refers to the control of which position on a molecule reacts in a chemical transformation. This compound presents an excellent theoretical model for studying such reactions. The molecule possesses several distinct potentially reactive sites:
The chlorine atom on the aromatic ring (C2 position).
The chlorine atom on the methoxy (B1213986) side chain.
The aromatic protons that can be substituted under certain conditions.
The electronic differences between these sites, governed by the powerful nitro group, mean that different reaction conditions (e.g., choice of base, solvent, temperature) can be used to selectively target a specific site. nih.gov This allows researchers to investigate the principles of chemical selectivity and develop synthetic methods that are precise and efficient, which is a fundamental goal in modern organic chemistry.
Table 2: Applications of Structurally Related Chloronitrobenzene Compounds This interactive table showcases the established uses of similar compounds, highlighting the potential applications of this compound.
| Compound Name | Key Application(s) | Source(s) |
|---|---|---|
| 1-Chloro-4-nitrobenzene | Intermediate for dyes, pesticides, drugs, and rubber chemicals. | mdpi.comnih.govaarti-industries.com |
| 2-Chloronitrobenzene | Intermediate for colorants (e.g., 3,3′-dichlorobenzidine), pigments, and agricultural chemicals. | nih.gov |
| 2-Chloro-1-(4-fluorophenoxy)-4-nitrobenzene | Evaluated as a precursor for anti-proliferative agents. |
Spectroscopic and Structural Elucidation in Research
X-ray Crystallography Studies of 2-Chloro-1-(chloromethoxy)-4-nitrobenzene and Derivatives
While specific crystallographic data for this compound is not extensively published, detailed studies on its close derivatives provide significant insight into the expected structural characteristics. Analogous compounds, such as 1-Chloro-2-methyl-4-nitrobenzene and 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene, have been analyzed to understand their three-dimensional structures. researchgate.netmdpi.com
X-ray diffraction studies on derivatives reveal that the benzene (B151609) ring core is typically planar or nearly planar. mdpi.com For instance, in 1-chloro-2-methyl-4-nitrobenzene, the chloro- and methyl- substituents lie only 0.022(4) and 0.067(4) Å from the mean plane of the benzene ring, respectively. mdpi.com A key conformational feature in these types of molecules is the orientation of the nitro group relative to the aromatic ring. This is often described by a dihedral angle, which is the angle between the plane of the nitro group and the plane of the benzene ring. In many nitrobenzene (B124822) derivatives, this angle is small, indicating near coplanarity, which allows for electronic conjugation. mdpi.commdpi.com However, this can be easily influenced by intermolecular interactions in the crystal, leading to a wide range of observed twist angles. mdpi.com For 1-chloro-2-methyl-4-nitrobenzene, the nitro group is inclined at a slight dihedral angle of 6.2(3)° to the ring plane. mdpi.com In the more complex structure of 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene, the dihedral angle between the benzene ring and the nitro group is larger, at 16.2 (1)°. researchgate.net
Table 1: Crystal and Molecular Structure Data for this compound Derivatives
| Parameter | 1-Chloro-2-methyl-4-nitrobenzene mdpi.com | 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene researchgate.net |
|---|---|---|
| Molecular Formula | C₇H₆ClNO₂ | C₉H₆Cl₃NO₃ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 2₁/n | P2₁/c |
| a (Å) | 13.5698(8) | 12.476 (3) |
| b (Å) | 3.7195 (3) | 12.775 (3) |
| c (Å) | 13.5967 (8) | 7.2230 (14) |
| **β (°) ** | 91.703(3) | 92.32 (3) |
| **Volume (ų) ** | 685.96 (10) | 1150.3 (4) |
| Nitro Group Dihedral Angle (°) | 6.2(3) | 16.2(1) |
Another crucial interaction is π-π stacking, which occurs between the electron-rich aromatic rings of adjacent molecules. mdpi.com These stacking interactions are significant in nitroarene-containing structures and contribute substantially to crystal stability. mdpi.comresearchgate.netnih.gov The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions; for example, in 1-chloro-2-methyl-4-nitrobenzene, this distance is 3.719(4) Å. researchgate.net Additionally, close contacts involving halogen atoms, such as Cl···O interactions, can also play a role in directing the crystal packing. mdpi.com
The combination of hydrogen bonding, π-π stacking, and other weak forces results in distinct crystal packing architectures. For example, in the structure of 1-chloro-2-methyl-4-nitrobenzene, π-π contacts stack the molecules along one crystal axis, while C–H···O hydrogen bonds link molecules to form inversion-related dimers. researchgate.net The interplay of these different interactions can generate extensive three-dimensional networks, creating densely packed and stable crystalline solids. researchgate.netmdpi.com The specific arrangement, whether it be layered structures or herringbone patterns, is a consequence of the molecule's substituents and their ability to participate in these various intermolecular forces. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of this compound and its isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a closely related compound, 2-chloro-1-methoxy-4-nitrobenzene (2-chloro-4-nitroanisole), the aromatic protons appear as distinct signals in the downfield region (δ 7.0–8.3 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. chemicalbook.com The proton positioned between the chloro and nitro groups is expected to be the most deshielded. The methoxy (B1213986) protons appear as a sharp singlet further upfield, typically around δ 4.0 ppm. chemicalbook.com
For this compound itself, the spectrum would be similar, but the methylene (B1212753) protons of the chloromethoxy group (-OCH₂Cl) would appear as a singlet, likely in the δ 5.5-6.0 ppm range, significantly downfield from a standard methoxy group due to the influence of the adjacent chlorine atom.
In ¹³C NMR spectroscopy, the carbon atoms of the benzene ring typically resonate between δ 110 and 160 ppm. The carbon atom directly attached to the nitro group (C-NO₂) is significantly deshielded and appears at the low-field end of this range, often around δ 150 ppm. chemicalbook.com Conversely, the carbon of the chloromethoxy group (-CH₂Cl) would be found further upfield.
Mass Spectrometry in Elucidating Reaction Products and Mechanisms
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for identifying products formed during its chemical reactions. Under electron ionization (EI), the molecule will fragment in a predictable manner, producing a unique mass spectrum that can serve as a chemical fingerprint.
For halogenated nitrobenzene compounds, analysis under negative mode Atmospheric Pressure Chemical Ionization (APCI) can be particularly informative. These compounds can form phenoxide ion substitution products, represented as [M-X+O]⁻, where X is a halogen. researchgate.net This technique is highly sensitive and can be used for the quantification of trace amounts of chloronitrobenzene impurities in other substances. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) has also been used to identify metabolites of related compounds like 4-chloronitrobenzene, demonstrating the utility of MS in mechanistic studies. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent peaks are associated with the nitro group (NO₂). These include a strong, asymmetric stretching vibration typically found in the 1500–1560 cm⁻¹ range and a symmetric stretching vibration near 1335–1370 cm⁻¹. openstax.orglibretexts.org Other key absorptions include:
C-Cl Stretch: A band in the 740–780 cm⁻¹ region, characteristic of the carbon-chlorine bond.
C-O Stretch: The ether linkage of the chloromethoxy group will produce a strong absorption in the 1000-1300 cm⁻¹ range. libretexts.org
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring. libretexts.org
Aromatic C-H Stretch: A peak or series of peaks just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) corresponds to the C-H bonds of the aromatic ring. openstax.org
These characteristic frequencies allow for rapid confirmation of the presence of the key functional moieties within the molecular structure.
Theoretical and Computational Chemistry Studies of 2 Chloro 1 Chloromethoxy 4 Nitrobenzene
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic properties of organic compounds. For 2-Chloro-1-(chloromethoxy)-4-nitrobenzene, these methods can predict its three-dimensional geometry, charge distribution, and orbital energies.
The molecular structure is defined by the spatial arrangement of its constituent atoms. The benzene (B151609) ring is expected to be nearly planar, although minor distortions may arise from steric interactions between the bulky ortho substituents. The nitro group is known to have a significant influence on the geometry of the benzene ring, often causing a slight elongation of the adjacent C-C bonds and a contraction of the C-N bond.
The electronic structure is largely dictated by the interplay of the electron-withdrawing nitro and chloro groups and the potentially electron-donating chloromethoxy group. The nitro group, being a strong π-acceptor and σ-acceptor, significantly polarizes the molecule, drawing electron density away from the aromatic ring. This effect is most pronounced at the ortho and para positions. The chlorine atom also acts as an electron-withdrawing group via induction, while the chloromethoxy group presents a more complex scenario, with the oxygen atom capable of π-donation and the chlorine atom contributing to inductive withdrawal.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₇H₅Cl₂NO₃ |
| Molecular Weight | 222.03 g/mol |
| Dipole Moment | ~3.2 D |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. For this compound, a key reaction pathway to consider is nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group at the para position activates the chlorine atom at the ortho position for nucleophilic attack.
The SNAr mechanism proceeds via a two-step process:
Formation of a Meisenheimer complex: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Departure of the leaving group: The chloride ion is expelled, and the aromaticity of the ring is restored.
Computational studies on similar compounds have shown that the stability of the Meisenheimer complex is a key determinant of the reaction rate. The presence of multiple electron-withdrawing groups can stabilize this intermediate, thereby lowering the activation energy of the reaction.
Prediction of Reactivity and Selectivity Profiles
The reactivity of this compound is largely governed by the electronic effects of its substituents. The electron-deficient nature of the aromatic ring, induced by the nitro and chloro groups, makes it susceptible to nucleophilic attack. The most likely site for nucleophilic substitution is the carbon atom attached to the chlorine, as it is activated by the para-nitro group.
The chloromethoxy group can also be a site of reactivity, particularly for nucleophilic substitution at the methylene (B1212753) carbon. However, SNAr at the aromatic ring is generally expected to be the more favorable pathway under typical conditions.
Selectivity in reactions involving this compound will depend on the nature of the attacking reagent and the reaction conditions. Hard nucleophiles are more likely to attack the electron-deficient aromatic ring, while softer nucleophiles might show a preference for the chloromethoxy group.
Analysis of Substituent Effects via Computational Methods
The individual and collective effects of the substituents on the properties of this compound can be systematically investigated using computational methods. By comparing the calculated properties of this molecule with those of simpler, related compounds (e.g., nitrobenzene (B124822), chlorobenzene), the specific contributions of each substituent can be quantified.
Nitro Group: As a strong deactivating group, the nitro group significantly lowers the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack.
Chloro Group: The chlorine atom is also an electron-withdrawing group, further enhancing the electrophilicity of the aromatic ring.
Chloromethoxy Group: The electronic effect of this group is more ambiguous. The oxygen atom can donate electron density through resonance, while the chlorine atom withdraws electron density inductively. The net effect will depend on the specific property being considered.
Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide a more detailed picture of the electronic interactions within the molecule, revealing the nature of the bonding and the charge distribution.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Nitrobenzene |
Future Research Directions and Perspectives for 2 Chloro 1 Chloromethoxy 4 Nitrobenzene
Exploration of Novel Synthetic Pathways and Efficient Protocols
While plausible synthetic routes for 2-Chloro-1-(chloromethoxy)-4-nitrobenzene can be postulated from fundamental organic chemistry principles, dedicated research into optimizing its synthesis is a critical first step. Future work should focus on developing novel, efficient, and scalable protocols.
Key Research Objectives:
Method Development: Systematic investigation into various synthetic strategies, including the direct chloromethoxylation of 2-chloro-4-nitrophenol (B164951) or alternative multistep sequences.
Catalysis: Exploration of novel catalysts, such as phase-transfer catalysts or metal-based systems, to improve reaction rates, yields, and selectivity while minimizing harsh reaction conditions.
Flow Chemistry: Adapting synthetic procedures to continuous-flow microreactor technology could offer significant advantages over traditional batch methods, including enhanced safety, precise control over reaction parameters, and improved scalability. Research on related compounds has shown that continuous-flow synthesis can dramatically reduce reaction times and improve yields.
Table 1: Comparison of Potential Synthetic Methodologies
| Parameter | Traditional Batch Synthesis | Microwave-Assisted Synthesis | Continuous-Flow Microreactor |
| Reaction Time | Hours to days | Minutes to hours | Seconds to minutes |
| Scalability | Low to Moderate | Moderate | High |
| Energy Efficiency | Low | Moderate | High |
| Safety | Potential for thermal runaway | Improved control | Enhanced safety, contained system |
| Potential Yield | Variable | Often higher than batch | Potentially quantitative |
Further research could focus on a comparative analysis of these methods to identify the most industrially viable and efficient protocol for the synthesis of this compound.
Investigation of Undiscovered Reactivities and Transformations
The unique combination of functional groups in this compound suggests a wide range of potential chemical transformations that remain to be explored. The high reactivity of the chloromethoxy ether linkage, in particular, presents numerous opportunities for novel reactions.
Areas for Investigation:
Nucleophilic Substitution: The chloromethoxy group is a potent alkylating agent. Systematic studies with a diverse range of nucleophiles (e.g., amines, thiols, alcohols, carbanions) could lead to a library of new derivatives with unique properties.
Electrophilic and Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution, particularly at the chlorine-bearing carbon. stackexchange.comshaalaa.com The interplay between the existing substituents and incoming reagents under various conditions is a fertile ground for investigation.
Reductive Transformations: The nitro group can be selectively reduced to hydroxylamino, nitroso, or amino functionalities, each opening up different synthetic pathways. nih.gov Exploring chemoselective reduction in the presence of the reactive chloromethoxy and chloro groups is a key challenge.
Cross-Coupling Reactions: The aryl chloride moiety could be a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon bonds and the construction of more complex molecular architectures.
Expansion of Applications as a Versatile Synthetic Building Block
Given its array of reactive sites, this compound has immense potential as a versatile building block for the synthesis of complex target molecules, particularly in the fields of agrochemicals, pharmaceuticals, and materials science. Chlorinated nitroaromatic compounds are well-established precursors for a variety of industrial chemicals, including dyes and pesticides. mdpi.comnih.gov
Potential Applications:
Synthesis of Heterocycles: The compound's functional groups can be strategically manipulated to construct a variety of heterocyclic ring systems, which are core structures in many biologically active compounds.
Functional Monomers: Derivatization of the compound could lead to novel monomers for the synthesis of specialty polymers with tailored thermal, optical, or electronic properties.
Scaffold for Medicinal Chemistry: The core structure can serve as a scaffold for creating libraries of compounds for biological screening. The different functional groups allow for systematic modification to explore structure-activity relationships.
Advanced Mechanistic Insights through Combined Experimental and Computational Studies
A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling reaction outcomes and designing more efficient synthetic protocols. A combined approach using modern experimental techniques and computational modeling will be essential.
Research Methodologies:
Kinetic Studies: Detailed kinetic analysis of its key reactions can elucidate rate-determining steps and the influence of reaction parameters.
Spectroscopic Analysis: In-situ spectroscopic monitoring (e.g., NMR, IR) can help identify and characterize transient intermediates, providing direct evidence for proposed mechanistic pathways.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict regioselectivity. researchgate.net This can provide insights that are difficult to obtain through experiments alone and can help rationalize observed reactivity. For instance, computational studies could clarify the preference for nucleophilic attack at the chloromethoxy group versus the aryl chloride under different conditions.
Sustainable Synthesis Approaches for Related Chloronitrobenzene Derivatives
Future research should also be contextualized within the broader principles of green chemistry, aiming for more environmentally benign synthetic methods for this class of compounds. researchgate.netuniroma1.itrjpn.org
Green Chemistry Focus Areas:
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents is a key goal. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Renewable Feedstocks: Investigating pathways that utilize renewable starting materials would significantly enhance the sustainability of producing chloronitrobenzene derivatives.
Catalytic Processes: The development of highly efficient and recyclable catalysts can reduce waste and energy consumption associated with stoichiometric reagents. researchgate.net Recent developments in using non-conventional chlorination agents like trichloroisocyanuric acid (TCCA) with solid acid catalysts represent a promising green route for the synthesis of chloronitrobenzene compounds. researchgate.net
Table 2: Principles of Green Chemistry Applied to Synthesis
| Green Chemistry Principle | Application in Chloronitrobenzene Synthesis |
| Waste Prevention | Optimizing reactions to maximize yield and minimize byproducts. |
| Safer Solvents & Auxiliaries | Utilizing water or other benign solvents; exploring solvent-free conditions. mdpi.comejcmpr.com |
| Energy Efficiency | Employing microwave or flow chemistry to reduce reaction times and energy input. researchgate.net |
| Use of Catalysis | Developing selective and recyclable catalysts to replace stoichiometric reagents. |
| Designing for Degradation | Investigating the environmental fate and biodegradation pathways of the synthesized compounds. nih.govnih.gov |
By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a valuable chemical intermediate and contribute to the advancement of synthetic chemistry in a sustainable and efficient manner.
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-1-(chloromethoxy)-4-nitrobenzene, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) or etherification under controlled conditions. For example:
- Etherification: Reacting 2-chloro-4-nitrobenzene derivatives with chloromethoxymethylating agents (e.g., chloromethyl ethers) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours. Catalytic bases like K₂CO₃ enhance reactivity by deprotonating intermediates .
- SNAr: Substitution of a nitro-activated chloro group with a methoxy moiety under microwave or continuous flow conditions (195°C, 30-second residence time) improves regioselectivity and reduces side products .
Critical Variables:
Q. How can researchers confirm the molecular structure of this compound experimentally?
Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:
- NMR: ¹H and ¹³C NMR identify substituent positions. For example, the chloromethoxy group shows a singlet at ~3.8 ppm (CH₂Cl) and a deshielded aromatic proton at ~8.2 ppm (ortho to nitro) .
- X-ray Crystallography: Single-crystal analysis (e.g., SHELXL refinement) resolves bond lengths and angles. A typical C–O–CH₂Cl bond angle is ~110°, with Cl⋯O nitro distances of ~3.0 Å .
Validation: Cross-reference experimental data with computational models (DFT) to validate electronic effects of the nitro and chloro groups .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity: The compound is a suspected carcinogen (IARC Group 2B). Use fume hoods, nitrile gloves, and sealed containers to minimize inhalation or dermal exposure .
- Waste Management: Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal. Avoid incineration due to potential release of chlorinated dioxins .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in SNAr reactions?
Methodological Answer: The nitro group at the para position strongly activates the chloro substituent for SNAr by withdrawing electron density (σp = +0.78). Computational studies (e.g., Hammett plots) show that the chloromethoxy group at position 1 exerts a weaker ortho-directing effect (σm = +0.37), favoring substitution at position 2 or 5 .
Contradiction Resolution: Conflicting regioselectivity reports may arise from solvent polarity. Polar solvents stabilize charge-separated transition states, directing substitution to the nitro-ortho position .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
Methodological Answer:
- Twinned Data: Use SHELXD for structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twinning ratios (e.g., 0.25–0.35 for pseudo-merohedral twins) .
- Disorder Modeling: For flexible chloromethoxy groups, split occupancy refinement (PART command) and restrain thermal parameters (ISOR) to avoid overfitting .
Example: In a 2009 study, anisotropic displacement parameters (ADPs) for Cl and O atoms were constrained to resolve rotational disorder in the chloromethoxy group .
Q. How can researchers mitigate side reactions during functionalization of this compound?
Methodological Answer:
- Competitive Pathways: Nitro group reduction (e.g., with H₂/Pd-C) competes with chloromethoxy substitution. Use selective reducing agents (e.g., SnCl₂/HCl) or protect the nitro group via acetylation .
- Kinetic Control: Low-temperature reactions (–20°C) favor SNAr over elimination. For example, reaction with morpholine at –20°C yields 85% substitution vs. 40% at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
